Belotecan-d7hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

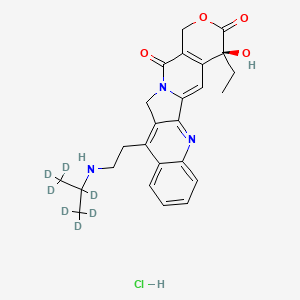

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(19S)-19-ethyl-10-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethyl]-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1/i2D3,3D3,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKBXKKZBKCHET-RJGVUDMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Belotecan-d7 Hydrochloride for Researchers and Drug Development Professionals

Abstract

Belotecan-d7 Hydrochloride is the deuterated analog of Belotecan Hydrochloride, a semi-synthetic camptothecin derivative and a potent inhibitor of topoisomerase I. This technical guide provides a comprehensive overview of Belotecan-d7 Hydrochloride, focusing on its chemical properties, its principal application as an internal standard in analytical methodologies, and the mechanism of action of its non-deuterated counterpart, Belotecan. Detailed information on its physicochemical properties is presented, alongside a representative experimental protocol for the quantification of camptothecin analogs in biological matrices using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide includes visualizations of the mechanism of action and a typical analytical workflow, designed to aid researchers and drug development professionals in their understanding and application of this critical analytical tool.

Introduction

Belotecan is a chemotherapeutic agent utilized in the treatment of small-cell lung cancer and ovarian cancer.[1] As with many therapeutic agents, the accurate quantification of Belotecan in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. Belotecan-d7 Hydrochloride, a stable isotope-labeled version of Belotecan, serves as an ideal internal standard for these analytical applications.[2] The incorporation of seven deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification by mass spectrometry, without altering the chemical properties significantly. This allows it to co-elute with the unlabeled analyte and compensate for variations in sample preparation and instrument response.[2]

Physicochemical Properties

The fundamental chemical and physical properties of Belotecan-d7 Hydrochloride are summarized in the table below. This data is essential for its proper handling, storage, and use in analytical method development.

| Property | Value | Reference |

| Chemical Name | (4S)-4-Ethyl-4-hydroxy-11-[2-[(1-methylethyl-d7)amino]ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione hydrochloride | [3] |

| Molecular Formula | C₂₅H₂₁D₇ClN₃O₄ | [3] |

| Molecular Weight | 477.0 g/mol | |

| Accurate Mass | 476.2208 | |

| CAS Number | 1346598-22-8 | |

| Appearance | Solid | N/A |

| Storage Conditions | -20°C for long-term storage |

Mechanism of Action of Belotecan

Belotecan exerts its cytotoxic effects by targeting topoisomerase I, a critical enzyme in DNA replication and transcription. The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks. When the DNA replication fork encounters this stabilized complex, it results in the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis and cell death in rapidly proliferating cancer cells.

Application as an Internal Standard in LC-MS/MS

The primary application of Belotecan-d7 Hydrochloride is as an internal standard for the accurate quantification of Belotecan in biological matrices such as plasma and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using LC-MS/MS. It effectively corrects for variability in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.

Representative Experimental Protocol: Quantification of a Camptothecin Analog using a Deuterated Internal Standard

While a specific, detailed protocol for a validated assay using Belotecan-d7 Hydrochloride is not publicly available, the following representative protocol for a similar camptothecin analog illustrates the general methodology.

Objective: To quantify the concentration of a camptothecin analog in human plasma using a deuterated internal standard by LC-MS/MS.

Materials:

-

Human plasma samples

-

Camptothecin analog reference standard

-

Deuterated camptothecin analog internal standard (e.g., Belotecan-d7 Hydrochloride for Belotecan analysis)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Protein precipitation plates or microcentrifuge tubes

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the analyte stock solution in a mixture of ACN and water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of the deuterated internal standard at an appropriate concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Analytical Method Validation Data for Belotecan

A preclinical study on Belotecan reported the validation of a bioanalytical method for its quantification. While the study does not specify the use of Belotecan-d7 Hydrochloride, the performance of this validated method provides a benchmark for what can be expected when using a deuterated internal standard.

| Matrix | Linear Range | Validation Status |

| Plasma | 10 - 10,000 pg/mL | Met acceptance criteria defined by regulatory agencies. |

| Tissue Homogenates | 0.1 - 100 ng/mL | Met acceptance criteria defined by regulatory agencies. |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard.

Conclusion

Belotecan-d7 Hydrochloride is an indispensable tool for the accurate and precise quantification of the anticancer agent Belotecan in biological samples. Its use as an internal standard in LC-MS/MS methods is crucial for reliable pharmacokinetic and pharmacodynamic assessments in drug development. This technical guide provides researchers and drug development professionals with the foundational knowledge of its properties, the mechanism of action of its non-deuterated counterpart, and a representative framework for its application in a bioanalytical setting. The provided data and visualizations serve to facilitate the design and implementation of robust analytical methods for Belotecan and other similar therapeutic agents.

References

An In-depth Technical Guide to the Core Mechanism of Action of Belotecan-d7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belotecan, a semi-synthetic camptothecin analogue, is a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. Its hydrochloride salt, and the deuterated variant Belotecan-d7 hydrochloride, are of significant interest in oncology research. This technical guide delineates the core mechanism of action of Belotecan, focusing on its molecular interactions, downstream cellular consequences, and the methodologies employed to elucidate these processes. The role of deuterium labeling in Belotecan-d7 is also discussed in the context of its potential impact on the drug's pharmacokinetic profile.

Introduction to Belotecan and Topoisomerase I Inhibition

Belotecan is a chemotherapeutic agent utilized in the treatment of various cancers, including small cell lung cancer and ovarian cancer.[1] As a derivative of camptothecin, its cytotoxic effects are rooted in the inhibition of DNA topoisomerase I (Top1).[1] Top1 plays a crucial role in relieving torsional stress during DNA replication and transcription by inducing transient single-strand breaks.[2] Belotecan exerts its anticancer effects by trapping the Top1-DNA covalent complex, preventing the re-ligation of the DNA strand. This stabilization of the "cleavable complex" leads to the accumulation of DNA single-strand breaks. When a replication fork collides with this complex, the single-strand break is converted into a cytotoxic double-strand break, triggering a cascade of cellular events that culminate in apoptotic cell death.[2]

The Role of Deuterium Labeling in Belotecan-d7 Hydrochloride

Belotecan-d7 Hydrochloride is a stable isotope-labeled version of Belotecan.[3] In drug development, deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed to modify the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

This can potentially lead to:

-

Increased half-life: A slower rate of metabolism can result in a longer circulation time of the active drug.

-

Reduced formation of toxic metabolites: If metabolism leads to toxic byproducts, deuteration can decrease their formation.

-

Improved therapeutic index: By potentially increasing efficacy and reducing toxicity, the overall therapeutic window of the drug may be enhanced.

Core Mechanism of Action: A Stepwise Breakdown

The primary mechanism of action of Belotecan can be summarized in the following steps:

-

Inhibition of Topoisomerase I: Belotecan binds to the Top1-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.

-

Formation of DNA Lesions: The stabilized cleavable complex leads to an accumulation of single-strand DNA breaks. During the S-phase of the cell cycle, the progression of the replication fork collides with these complexes, resulting in the formation of irreversible double-strand DNA breaks.

-

Induction of DNA Damage Response: The presence of double-strand breaks activates cellular DNA damage response (DDR) pathways, primarily the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling cascades.

-

Cell Cycle Arrest: The activation of the DDR pathways, particularly the ATM/Chk2 and ATR/Chk1 axes, leads to the phosphorylation of downstream effectors that regulate cell cycle progression. This results in cell cycle arrest, most prominently at the G2/M phase, allowing time for DNA repair.

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

Signaling Pathway of Belotecan-Induced Cell Death

Quantitative Data on Belotecan's Activity

The following tables summarize key quantitative data related to the biological activity of Belotecan.

Table 1: Topoisomerase I Inhibition and In Vitro Cytotoxicity of Belotecan

| Parameter | Value | Cell Line/System | Reference |

| pIC50 (Topoisomerase I) | 6.56 | Enzyme Assay | |

| IC50 (Cytotoxicity) | 160 ng/mL | KATO III (Stomach) | |

| 10.9 ng/mL | HT-29 (Colon) | ||

| 9 ng/mL | A549 (Lung) | ||

| 345 ng/mL | MDA-MB-231 (Breast) | ||

| 31 ng/mL | SKOV3 (Ovarian) |

Table 2: Clinical Efficacy of Belotecan in Sensitive-Relapsed Small-Cell Lung Cancer (Phase 2b Study)

| Outcome | Belotecan | Topotecan | p-value | Reference |

| Objective Response Rate (ORR) | 33% | 21% | 0.09 | |

| Disease Control Rate (DCR) | 85% | 70% | 0.030 | |

| Median Overall Survival (OS) | 13.2 months | 8.2 months | 0.018 |

Table 3: Pharmacokinetic Parameters of Belotecan in Combination with Cisplatin

| Parameter | Value (at 0.50 mg/m²/d) | Patient Population | Reference |

| Plasma Clearance | 5.78 ± 1.32 L/h | Extensive-stage SCLC | |

| Terminal Half-life | 8.55 ± 2.12 h | Extensive-stage SCLC | |

| Fraction Excreted in Urine | 37.36 ± 5.55% | Extensive-stage SCLC |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of Belotecan.

Topoisomerase I Relaxation Assay

This assay measures the inhibition of Top1-mediated relaxation of supercoiled DNA.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml BSA).

-

Drug Incubation: Add varying concentrations of Belotecan (or vehicle control) to the reaction mixtures.

-

Initiation and Incubation: Initiate the reaction by adding Top1 and incubate at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. The supercoiled (unrelaxed) and relaxed forms of the plasmid DNA will migrate differently.

-

Quantification: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with Belotecan.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HeLa) and allow them to adhere. Treat the cells with various concentrations of Belotecan or vehicle control for specified time periods (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow: Cell Cycle Analysisdot

References

A Technical Deep Dive: Comparative Analysis of Belotecan Hydrochloride and its Deuterated Analog, Belotecan-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the chemical properties of Belotecan hydrochloride and its deuterated counterpart, Belotecan-d7. This document is intended to serve as a critical resource for researchers and professionals engaged in drug development, offering detailed insights into the nuanced yet significant differences between these two compounds. The strategic incorporation of deuterium in active pharmaceutical ingredients (APIs) can subtly alter their physicochemical and metabolic profiles, making a thorough understanding of these changes paramount for preclinical and clinical development.

Core Chemical Properties: A Comparative Overview

Belotecan hydrochloride is a semi-synthetic camptothecin analog that functions as a topoisomerase I inhibitor, a crucial enzyme in DNA replication and transcription.[1][2][3][4] Its deuterated form, Belotecan-d7, is primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision.[5] While their fundamental mechanism of action is expected to be identical, the substitution of seven hydrogen atoms with deuterium in the isopropylamino ethyl side chain of Belotecan-d7 introduces subtle yet measurable differences in their chemical properties.

The following table summarizes the key chemical and physical properties of both Belotecan hydrochloride and Belotecan-d7, compiled from various scientific sources.

| Property | Belotecan hydrochloride | Belotecan-d7 |

| Chemical Name | (4S)-4-Ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, monohydrochloride | (19S)-19-ethyl-10-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethyl]-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride |

| Molecular Formula | C₂₅H₂₈ClN₃O₄ | C₂₅H₂₁D₇ClN₃O₄ |

| Molecular Weight | 469.96 g/mol | 477.00 g/mol |

| CAS Number | 213819-48-8 | 1346598-22-8 |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 195-197°C | Not explicitly reported; expected to be slightly different from Belotecan HCl. |

| pKa (Strongest Acidic) | 11.73 | Not explicitly reported; expected to be very similar to Belotecan HCl. |

| pKa (Strongest Basic) | 10.24 | Not explicitly reported; expected to be very similar to Belotecan HCl. |

| Solubility | DMSO: ~12.5-47 mg/mL, DMF: ~20 mg/mL, PBS (pH 7.2): ~0.16 mg/mL, Slightly soluble in ethanol | DMSO: ~12.5 mg/mL |

| Stability | Solid: ≥4 years at -20°C. Stock solution in DMSO: 6 months at -80°C, 1 month at -20°C | Stock solution in DMSO: 6 months at -80°C, 1 month at -20°C |

| UV/Vis. λmax | 220, 254, 362 nm | Not explicitly reported; expected to be identical to Belotecan HCl. |

The Impact of Deuteration

The primary difference between Belotecan hydrochloride and Belotecan-d7 lies in the isotopic substitution of hydrogen with deuterium. This substitution leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can result in a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of these bonds. While this can lead to improved pharmacokinetic profiles in some deuterated drugs, for Belotecan-d7, its main application is as a stable, non-radioactive labeled compound for analytical purposes.

The subtle increase in molecular weight for Belotecan-d7 is a direct consequence of the seven additional neutrons from the deuterium atoms. Other physicochemical properties such as melting point, pKa, and solubility are generally expected to have minor differences, though these can sometimes be significant enough to impact formulation and bioavailability.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of Belotecan and its deuterated analog are crucial for quality control and formulation development. Below are generalized methodologies for key experiments.

Determination of Solubility

Objective: To determine the solubility of the test compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of the compound (Belotecan hydrochloride or Belotecan-d7) is added to a known volume of the solvent (e.g., DMSO, water, PBS) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is filtered through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of the compound and quantify its concentration.

Methodology: A validated Reversed-Phase HPLC (RP-HPLC) method is typically employed.

-

Chromatographic System: A standard HPLC system equipped with a C18 column, a UV detector, and an autosampler is used.

-

Mobile Phase: A suitable mobile phase is prepared, often a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to a specific pH) and an organic solvent (e.g., acetonitrile, methanol). The composition can be delivered isocratically or as a gradient.

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., DMSO or the mobile phase).

-

Injection and Separation: A specific volume of the sample solution is injected onto the column. The components are separated based on their affinity for the stationary and mobile phases.

-

Detection: The eluting components are detected by the UV detector at a specific wavelength (e.g., 254 nm for Belotecan).

-

Data Analysis: The retention time and peak area are used to identify and quantify the compound, respectively, by comparing to a reference standard.

The following diagram illustrates a typical workflow for HPLC analysis.

Chemical Structures

The core structure of Belotecan is a pentacyclic ring system derived from camptothecin. The key difference between Belotecan hydrochloride and Belotecan-d7 is the isotopic labeling on the side chain.

Mechanism of Action: Topoisomerase I Inhibition

Both Belotecan hydrochloride and its deuterated form exert their cytotoxic effects by inhibiting topoisomerase I. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription by creating transient single-strand breaks. Belotecan stabilizes the covalent complex between topoisomerase I and DNA (the cleavable complex), which prevents the re-ligation of the DNA strand. When a replication fork encounters this stabilized complex, it leads to the formation of a double-strand break, ultimately triggering apoptosis and cell death.

The signaling pathway leading to apoptosis following topoisomerase I inhibition is illustrated below.

Synthesis Outline

Belotecan hydrochloride is a semi-synthetic derivative of natural camptothecin. The synthesis generally involves two key steps: a Minisci-type reaction to introduce a methyl group at the C7 position of camptothecin, followed by a Mannich-type reaction to add the isopropylaminoethyl side chain. The synthesis of Belotecan-d7 would follow a similar pathway, but would utilize a deuterated isopropylamine hydrochloride in the Mannich reaction step.

Conclusion

References

Deuterium-Labeled Camptothecin Analogs: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camptothecin, a quinoline alkaloid isolated from the bark of Camptotheca acuminata, and its analogs are potent anti-cancer agents that function by inhibiting DNA topoisomerase I.[][2] This inhibition leads to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.[] Despite their efficacy, the clinical use of camptothecin analogs can be limited by factors such as metabolic instability and off-target toxicities.[3] The strategic incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of these analogs presents a promising avenue to enhance their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of deuterium-labeled camptothecin analogs for research, covering their synthesis, analytical applications, and the underlying principles of their utility.

The primary advantage of deuterium labeling lies in the kinetic isotope effect (KIE).[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. This can result in reduced metabolic clearance, a longer plasma half-life, and potentially an improved therapeutic index.

Commercially Available Deuterium-Labeled Camptothecin Analogs

Several deuterium-labeled analogs of camptothecin are commercially available and are primarily utilized as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards are crucial for accurate pharmacokinetic and metabolic studies of their non-deuterated counterparts.

| Deuterated Analog | Non-Deuterated Counterpart | Primary Application |

| Camptothecin-d5 | Camptothecin | Internal Standard for LC-MS |

| Exatecan-d5 | Exatecan | Internal Standard for LC-MS, particularly in ADC research |

| Irinotecan-d10 | Irinotecan | Internal Standard for LC-MS/MS |

Synthesis of Deuterium-Labeled Camptothecin Analogs

While detailed, step-by-step synthetic protocols for specific commercially available deuterium-labeled camptothecin analogs like Camptothecin-d5, Exatecan-d5, and Irinotecan-d10 are often proprietary and not extensively published in peer-reviewed literature, the general principles of deuterium incorporation into complex molecules are well-established. These methods typically involve:

-

Catalytic Hydrogen-Deuterium Exchange: This method uses a catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O) to exchange hydrogen atoms for deuterium at specific positions on the molecule.

-

Reduction with Deuterated Reagents: Functional groups like ketones, aldehydes, or esters can be reduced using deuterated reducing agents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium into the molecule.

-

Multi-step Synthesis from Deuterated Precursors: This approach involves the synthesis of the target molecule from starting materials that already contain deuterium at the desired positions.

A general workflow for the synthesis and characterization of a deuterium-labeled compound is illustrated below.

Figure 1: General workflow for the synthesis and characterization of deuterium-labeled compounds.

Experimental Protocols

The primary application of commercially available deuterated camptothecin analogs is as internal standards in quantitative bioanalysis. Below is a representative experimental protocol for the quantification of irinotecan and its metabolites in plasma using irinotecan-d10 as an internal standard.

Protocol: Quantification of Irinotecan and its Metabolites in Human Plasma using LC-MS/MS

This protocol is adapted from methodologies described for the bioanalysis of irinotecan and its metabolites.

1. Materials and Reagents:

-

Irinotecan, SN-38, SN-38 Glucuronide (SN-38G), and APC (aminopentanoic acid derivative) analytical standards

-

Irinotecan-d10, SN-38-d3, SN-38G-d3, and APC-d3 as internal standards (IS)

-

Human plasma (EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

2. Sample Preparation (Protein Precipitation):

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of irinotecan, SN-38, SN-38G, and APC into blank human plasma.

-

To 50 µL of plasma sample, standard, or QC, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing the internal standards at a fixed concentration).

-

Vortex mix for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A UPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the analytes and internal standards.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

4. Data Analysis:

-

Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

-

Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 2: Workflow for sample preparation and analysis using deuterated internal standards.

Mechanism of Action and Signaling Pathway

Camptothecin and its analogs exert their cytotoxic effects by inhibiting DNA topoisomerase I (Top1). Top1 is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex formed between Top1 and DNA (the "cleavable complex"), preventing the re-ligation of the DNA strand.

The collision of the DNA replication fork with these stabilized cleavable complexes leads to the formation of irreversible double-strand breaks. This DNA damage activates cell cycle checkpoints and, if the damage is too extensive to be repaired, triggers apoptosis, or programmed cell death.

Figure 3: Signaling pathway of camptothecin-mediated topoisomerase I inhibition.

Quantitative Data

A key rationale for developing deuterated drugs is to improve their pharmacokinetic properties. While extensive comparative data for deuterated camptothecin analogs is not widely available in the public domain, the following table presents hypothetical data based on the known principles of the kinetic isotope effect to illustrate the potential improvements.

| Parameter | Irinotecan | Irinotecan-d10 (Hypothetical) | Potential Improvement |

| Half-life (t½) | ~10-14 hours | ~18-25 hours | Increased drug exposure |

| Clearance (CL) | ~15 L/h/m² | ~8-10 L/h/m² | Reduced rate of elimination |

| Metabolic Stability (in vitro) | Moderate | High | Slower breakdown by liver enzymes |

| Formation of active metabolite (SN-38) | Variable | Potentially more controlled | More predictable therapeutic effect |

Note: The data for Irinotecan-d10 is illustrative and not based on published clinical or preclinical studies. The actual impact of deuteration can vary depending on the specific sites of deuterium incorporation and the primary metabolic pathways of the drug.

Conclusion

Deuterium-labeled camptothecin analogs are invaluable tools for research and drug development. Their primary current application is as internal standards for highly accurate and precise quantification of their non-deuterated counterparts in complex biological matrices. The underlying principle of the kinetic isotope effect also suggests their potential as therapeutic agents with improved pharmacokinetic profiles, including enhanced metabolic stability and longer half-lives. While detailed synthetic protocols and comprehensive comparative pharmacokinetic data are not always publicly accessible, the foundational knowledge of deuteration chemistry and the known benefits of this strategy provide a strong rationale for the continued investigation and development of these compounds. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of deuterium-labeled camptothecin analogs in their work.

References

- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Belotecan-d7 HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belotecan-d7 hydrochloride (HCl) is the deuterated analog of Belotecan HCl, a semi-synthetic derivative of camptothecin. Belotecan is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] By stabilizing the topoisomerase I-DNA cleavable complex, Belotecan leads to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.[3] It is primarily used in the treatment of small-cell lung cancer and ovarian cancer. The incorporation of seven deuterium atoms in Belotecan-d7 HCl makes it a valuable tool in pharmacokinetic studies, serving as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the physical and chemical properties of Belotecan-d7 HCl, along with detailed experimental protocols for its characterization.

Chemical and Physical Properties

Belotecan-d7 HCl is a white to off-white solid. While a precise melting point has not been reported in publicly available literature, it is expected to be a high-melting solid, similar to other camptothecin derivatives.

General Properties

| Property | Value | Source(s) |

| Chemical Name | (4S)-4-Ethyl-4-hydroxy-11-[2-[(1-methylethyl-d7)amino]ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione hydrochloride | |

| Molecular Formula | C₂₅H₂₁D₇ClN₃O₄ | |

| Molecular Weight | 477.00 g/mol | |

| CAS Number | 1346598-22-8 | |

| Appearance | White to off-white solid | |

| Purity | ≥96.0% | |

| Isotopic Enrichment | ≥99.8% |

Solubility

Quantitative solubility data for Belotecan-d7 HCl is not extensively available. However, based on information for the non-deuterated Belotecan HCl and qualitative statements for the d7 analog, the following provides an indication of its solubility.

| Solvent | Solubility (Belotecan HCl) | Solubility (Belotecan-d7 HCl) | Source(s) |

| DMSO | ~14 mg/mL | 12.5 mg/mL (with sonication and warming to 60°C) | |

| Dimethylformamide (DMF) | ~20 mg/mL | Soluble (qualitative) | |

| Ethanol | Slightly soluble | Soluble (qualitative) | |

| Water | - | Soluble (qualitative) | |

| PBS (pH 7.2) | ~0.16 mg/mL | - |

Stability

Belotecan-d7 HCl, as a solid, should be stored at -20°C in a sealed container, away from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The non-deuterated form, Belotecan HCl, is stable for at least 4 years when stored as a solid at -20°C.

Mechanism of Action: Topoisomerase I Inhibition

Belotecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. Belotecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. When a replication fork encounters this stabilized complex, it leads to the formation of a double-strand break, which is difficult for the cell to repair, ultimately triggering apoptosis.

Caption: Mechanism of action of Belotecan-d7 HCl as a topoisomerase I inhibitor.

Experimental Protocols

The following are detailed, illustrative protocols for the characterization of Belotecan-d7 HCl. These methods are based on established procedures for camptothecin analogs and would require validation for specific applications.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reverse-phase HPLC method for assessing the purity of Belotecan-d7 HCl.

Caption: Workflow for HPLC purity analysis of Belotecan-d7 HCl.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Belotecan-d7 HCl

-

DMSO, HPLC grade

-

Acetonitrile, HPLC grade

-

Potassium dihydrogen phosphate, analytical grade

-

Orthophosphoric acid, analytical grade

-

Water, HPLC grade

Procedure:

-

Mobile Phase Preparation: Prepare a solution of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase consists of a 55:45 (v/v) mixture of the phosphate buffer and acetonitrile. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve Belotecan-d7 HCl in DMSO to obtain a stock solution of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 30°C

-

Detection wavelength: 254 nm

-

-

Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

-

Purity Calculation: Calculate the purity of Belotecan-d7 HCl by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy can be used to confirm the chemical structure of Belotecan-d7 HCl and verify the positions of deuterium labeling.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Belotecan-d7 HCl

-

Deuterated dimethyl sulfoxide (DMSO-d₆) with TMS as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of Belotecan-d7 HCl in 0.5-0.7 mL of DMSO-d₆ in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The absence of signals corresponding to the protons on the isopropyl group, which are replaced by deuterium, will confirm the deuteration. The remaining proton signals should be consistent with the structure of the Belotecan molecule.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of Belotecan-d7 HCl. Tandem mass spectrometry (MS/MS) provides information on its fragmentation pattern.

Caption: Workflow for mass spectrometry analysis of Belotecan-d7 HCl.

Instrumentation:

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

Reagents:

-

Belotecan-d7 HCl

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of Belotecan-d7 HCl in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Full Scan MS: Acquire data in full scan mode to identify the protonated molecular ion ([M+H]⁺). The expected m/z would be approximately 477.2.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and acquire product ion spectra.

-

-

Data Analysis:

-

Confirm the molecular weight and elemental composition from the accurate mass measurement in the full scan spectrum.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern will be influenced by the stable pentacyclic core of the camptothecin structure.

-

Conclusion

Belotecan-d7 HCl is a critical analytical tool for the development and clinical application of Belotecan. Its physical and chemical properties are largely similar to its non-deuterated counterpart, with the key difference being its increased mass due to deuterium enrichment. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of Belotecan-d7 HCl, ensuring its identity, purity, and stability for use in research and clinical settings. The provided diagrams offer a visual representation of its mechanism of action and the workflows for its analysis, aiding in a deeper understanding of this important compound.

References

Belotecan-d7 Hydrochloride: A Technical Guide for Topoisomerase I Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Belotecan-d7 Hydrochloride and its application in topoisomerase I inhibition studies. Belotecan, a semi-synthetic camptothecin analogue, is a potent inhibitor of topoisomerase I, an essential enzyme in DNA replication and transcription. This guide details its mechanism of action, provides key quantitative data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of its scientific applications.

Introduction to Belotecan and Topoisomerase I Inhibition

Belotecan exerts its anticancer effects by targeting topoisomerase I.[1] This enzyme relieves torsional strain in DNA during replication by inducing transient single-strand breaks.[1] Belotecan stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1] This stabilized complex leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in rapidly proliferating cancer cells.[1]

Belotecan-d7 Hydrochloride is the deuterated form of Belotecan Hydrochloride. The "d7" indicates that seven hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic studies, due to its chemical similarity to the unlabeled drug and its distinct mass.

Quantitative Data

The following tables summarize the in vitro efficacy of Belotecan across various cancer cell lines, as well as its pharmacokinetic properties observed in clinical studies.

Table 1: In Vitro Cytotoxicity of Belotecan (IC50 Values)

| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference |

| Caski | Cervical Cancer | 30 | - | --INVALID-LINK-- |

| HeLa | Cervical Cancer | 150 | - | --INVALID-LINK-- |

| SiHa | Cervical Cancer | 150 | - | --INVALID-LINK-- |

| YD-8 | Oral Squamous Cell Carcinoma | 2400 (at 72h) | - | --INVALID-LINK-- |

| YD-9 | Oral Squamous Cell Carcinoma | 180 (at 72h) | - | --INVALID-LINK-- |

| YD-38 | Oral Squamous Cell Carcinoma | 50 (at 72h) | - | --INVALID-LINK-- |

| LN229 | Glioma | - | 9.07 | --INVALID-LINK-- |

| U251 MG | Glioma | - | 14.57 | --INVALID-LINK-- |

| U343 MG | Glioma | - | 29.13 | --INVALID-LINK-- |

| U87 MG | Glioma | - | 84.66 | --INVALID-LINK-- |

| KATO III | Stomach Cancer | 160 | - | --INVALID-LINK-- |

| HT-29 | Colon Cancer | 10.9 | - | --INVALID-LINK-- |

| A549 | Lung Cancer | 9 | - | --INVALID-LINK-- |

| MDA-MB-231 | Breast Cancer | 345 | - | --INVALID-LINK-- |

| SKOV3 | Ovarian Cancer | 31 | - | --INVALID-LINK-- |

Table 2: Pharmacokinetic Parameters of Belotecan in Humans

| Parameter | Value | Patient Population | Reference |

| Plasma Clearance | 5.78 ± 1.32 L/h | Extensive-Stage Small Cell Lung Cancer | --INVALID-LINK-- |

| Terminal Half-life | 8.55 ± 2.12 h | Extensive-Stage Small Cell Lung Cancer | --INVALID-LINK-- |

| Fraction Excreted in Urine | 37.36 ± 5.55% | Extensive-Stage Small Cell Lung Cancer | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Belotecan and its d7-labeled counterpart.

Topoisomerase I Relaxation Assay

This in vitro assay assesses the inhibitory effect of Belotecan on the catalytic activity of topoisomerase I, which is its ability to relax supercoiled DNA.

Materials:

-

Purified human topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

-

Belotecan Hydrochloride dissolved in a suitable solvent (e.g., DMSO)

-

5x Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Prepare a reaction mixture containing the 10x reaction buffer, supercoiled DNA, and nuclease-free water.

-

Add varying concentrations of Belotecan or the vehicle control (DMSO) to the reaction tubes.

-

Initiate the reaction by adding a predetermined amount of purified topoisomerase I enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in 1x TAE buffer to separate the supercoiled and relaxed DNA isoforms.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of Belotecan.

Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effects of Belotecan on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Belotecan Hydrochloride

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Belotecan for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated cells as controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of Belotecan in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cells (e.g., small cell lung cancer or ovarian cancer cell lines)

-

Matrigel (optional)

-

Belotecan Hydrochloride formulated for intravenous administration

-

Sterile saline or other appropriate vehicle

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or medium, possibly mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Belotecan intravenously at a predetermined dose and schedule (e.g., daily for 5 days, repeated every 3 weeks). The control group should receive the vehicle.

-

Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Compare the tumor growth inhibition in the Belotecan-treated group to the control group.

Pharmacokinetic Analysis using Belotecan-d7 Hydrochloride

This protocol describes the use of Belotecan-d7 Hydrochloride as an internal standard for the quantification of Belotecan in biological matrices.

Materials:

-

Biological samples (e.g., plasma, tissue homogenates) from subjects treated with Belotecan

-

Belotecan-d7 Hydrochloride solution of a known concentration

-

Acetonitrile or other protein precipitation solvent

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a fixed amount of the Belotecan-d7 Hydrochloride internal standard solution.

-

Precipitate proteins by adding a sufficient volume of a cold organic solvent like acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a liquid chromatography method to achieve chromatographic separation of Belotecan and Belotecan-d7 Hydrochloride from endogenous matrix components.

-

Optimize the mass spectrometer parameters for the detection and quantification of both the analyte and the internal standard. This involves selecting appropriate precursor and product ion transitions in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of Belotecan into blank biological matrix and adding the same fixed amount of Belotecan-d7 Hydrochloride to each standard.

-

Analyze the calibration standards and the study samples by LC-MS/MS.

-

Calculate the peak area ratio of Belotecan to Belotecan-d7 Hydrochloride for each sample.

-

Determine the concentration of Belotecan in the study samples by interpolating their peak area ratios against the calibration curve.

-

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for Belotecan.

References

Preliminary In Vitro Cytotoxicity Studies with Belotecan-d7 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary in vitro cytotoxicity of Belotecan, a semi-synthetic camptothecin analogue and topoisomerase I inhibitor. While this document focuses on Belotecan, the cytotoxic mechanism of its deuterated form, Belotecan-d7 Hydrochloride, is expected to be comparable in in vitro settings. Deuterated compounds are primarily utilized as quantitative tracers in pharmacokinetic and metabolic studies, and while these properties may differ, the fundamental interaction with the cellular target is anticipated to remain the same. This guide details the mechanism of action, summarizes cytotoxic activity in various cancer cell lines, provides comprehensive experimental protocols for key cytotoxicity and apoptosis assays, and visualizes the associated signaling pathways.

Introduction to Belotecan

Belotecan is a chemotherapeutic agent used for the treatment of small-cell lung cancer and ovarian cancer.[1] As a semi-synthetic analogue of camptothecin, it exerts its anti-tumor effects by inhibiting DNA topoisomerase I, a critical enzyme in DNA replication and transcription.[2][3] Belotecan has been approved in South Korea under the trade name Camtobell®.[1] Belotecan-d7 Hydrochloride is a deuterated form of Belotecan Hydrochloride. While deuteration can influence a drug's pharmacokinetic and metabolic profiles, the in vitro cytotoxic mechanism is expected to be consistent with the parent compound.

Mechanism of Action

Belotecan's primary cellular target is the nuclear enzyme topoisomerase I. This enzyme alleviates torsional strain in DNA during replication by inducing transient single-strand breaks. Belotecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This stabilized complex leads to an accumulation of single-strand breaks. When the DNA replication machinery encounters these complexes, it results in the formation of lethal double-stranded DNA breaks, which trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.

In Vitro Cytotoxicity Data

The cytotoxic effects of Belotecan have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the tables below.

Table 1: IC50 Values of Belotecan in Cervical Cancer Cell Lines (48h treatment)

| Cell Line | IC50 (ng/mL) |

| Caski | 30 |

| HeLa | 150 |

| SiHa | 150 |

| (Data sourced from MedChemExpress) |

Table 2: IC50 Values of Belotecan (CKD-602) in Human Glioma Cell Lines (48h treatment)

| Cell Line | IC50 (nM) |

| LN229 | 9.07 |

| U251 MG | 14.57 |

| U343 MG | 29.13 |

| U87 MG | 84.66 |

| (Data sourced from PubMed) |

Signaling Pathways

Belotecan-induced DNA damage activates a complex network of signaling pathways, primarily the DNA Damage Response (DDR) pathway, which leads to cell cycle arrest and apoptosis.

DNA Damage Response and G2/M Cell Cycle Arrest

Upon the formation of DNA double-strand breaks, sensor proteins like ATM (Ataxia telangiectasia mutated) and ATR (Ataxia Telangiectasia and Rad3 related) are activated. These kinases then phosphorylate and activate downstream effector kinases, Chk1 and Chk2. Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 phosphatase. In its active state, Cdc25 would normally activate the Cyclin B-Cdk1 complex, which is the master regulator of entry into mitosis. By inactivating Cdc25, the cell is prevented from entering the M phase, leading to a G2/M cell cycle arrest to allow time for DNA repair.

Apoptosis Induction

If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. Belotecan has been shown to induce apoptosis and affect the expression of key apoptosis-related proteins. The p53 tumor suppressor protein plays a crucial role in this process. Activated by DNA damage, p53 can induce the expression of pro-apoptotic proteins like BAX, leading to the activation of the caspase cascade and eventual cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of Belotecan-d7 Hydrochloride.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Belotecan-d7 Hydrochloride

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Belotecan-d7 Hydrochloride in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Belotecan-d7 Hydrochloride

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed and treat cells with Belotecan-d7 Hydrochloride for the desired time as described in the MTT assay protocol.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

The in vitro data for Belotecan demonstrate its potent cytotoxic activity against a range of cancer cell lines. Its mechanism of action as a topoisomerase I inhibitor, leading to DNA damage, G2/M cell cycle arrest, and apoptosis, is well-established. The experimental protocols provided in this guide offer a framework for the preliminary in vitro evaluation of Belotecan-d7 Hydrochloride, which is expected to exhibit a similar cytotoxic profile to its non-deuterated counterpart. These studies are a critical first step in the preclinical assessment of this compound and can provide valuable insights for further drug development efforts.

References

Exploring the Metabolic Fate of Belotecan-d7 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belotecan, a semi-synthetic camptothecin analogue, is a potent topoisomerase I inhibitor used in cancer chemotherapy. Understanding its metabolic pathways is crucial for optimizing its therapeutic efficacy and safety profile. This technical guide provides an in-depth exploration of the probable metabolic fate of Belotecan, drawing upon the established biotransformation of analogous camptothecin derivatives. While specific metabolic studies on Belotecan are not extensively available in the public domain, this guide outlines a hypothesized metabolic pathway mediated by cytochrome P450 enzymes, particularly CYP3A4. Furthermore, it details comprehensive experimental protocols for utilizing Belotecan-d7 Hydrochloride, a stable isotope-labeled internal standard, for the definitive identification and quantification of its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide serves as a valuable resource for researchers initiating studies on the metabolism and pharmacokinetics of Belotecan.

Introduction

Belotecan hydrochloride is a chemotherapeutic agent approved for the treatment of small-cell lung cancer and ovarian cancer in select regions.[1] As a derivative of camptothecin, its mechanism of action involves the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription.[2][3] The clinical pharmacology of Belotecan, including its absorption, distribution, metabolism, and excretion (ADME) properties, plays a pivotal role in its overall clinical performance. The metabolism of xenobiotics is a key determinant of their therapeutic index, influencing both efficacy and toxicity.

Stable isotope labeling is a powerful technique in drug metabolism studies.[4] Belotecan-d7 Hydrochloride, a deuterated analogue of Belotecan, serves as an ideal internal standard for mass spectrometry-based quantification, enabling precise and accurate measurement of the parent drug and its metabolites in complex biological matrices.[5]

Hypothesized Metabolic Pathways of Belotecan

Direct and detailed studies on the metabolic pathways of Belotecan are limited. However, based on the extensive research conducted on other camptothecin analogues, such as irinotecan and topotecan, a probable metabolic route for Belotecan can be postulated. The metabolism of these analogues is predominantly mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key player.

It is hypothesized that Belotecan undergoes Phase I metabolism primarily through oxidation. Potential metabolic transformations include:

-

Hydroxylation: Addition of hydroxyl groups to the Belotecan molecule.

-

N-dealkylation: Removal of the isopropyl group from the side chain.

These metabolic reactions would result in the formation of more polar metabolites that can be more readily excreted from the body. The involvement of CYP3A4 is strongly suggested by studies on structurally related compounds where CYP3A4 inhibitors significantly altered their metabolism.

Visualizing the Hypothesized Metabolic Pathway

The following diagram illustrates the potential metabolic conversion of Belotecan.

Quantitative Pharmacokinetic Data

While specific metabolite concentrations are not available, pharmacokinetic parameters for Belotecan have been reported in clinical and preclinical studies.

| Parameter | Value | Species | Study Notes | Reference |

| Plasma Clearance | 5.78 ± 1.32 L/h | Human | In combination with cisplatin. | |

| Terminal Half-life | 8.55 ± 2.12 h | Human | In combination with cisplatin. | |

| Fraction Excreted in Urine (unchanged) | 37.36 ± 5.55% | Human | In combination with cisplatin. | |

| Peak Plasma Concentration (Cmax) | 905 ng/mL | Pig | 0.50 mg/m² dose via RIPAC. | |

| Peak Plasma Concentration (Cmax) | 3,700 ng/mL | Pig | 1.5 mg/m² dose via RIPAC. | |

| Time to Peak Concentration (Tmax) | 1.42 - 1.50 h | Pig | Following RIPAC. |

Experimental Protocols for Metabolite Identification and Quantification

The following protocols provide a framework for researchers to investigate the metabolism of Belotecan using Belotecan-d7 Hydrochloride.

In Vitro Metabolism using Human Liver Microsomes

This experiment aims to identify the primary metabolites of Belotecan formed by hepatic enzymes.

Materials:

-

Belotecan Hydrochloride

-

Belotecan-d7 Hydrochloride

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid (FA)

-

Ultrapure water

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), Belotecan (e.g., 1 µM), and phosphate buffer in a microcentrifuge tube.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing Belotecan-d7 Hydrochloride (internal standard, e.g., 100 nM).

-

-

Sample Preparation:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set up the mass spectrometer to operate in positive ion mode.

-

Monitor for the parent drug (Belotecan) and potential metabolites using precursor ion scanning, neutral loss scanning, and product ion scanning to identify hydroxylated and other modified forms of Belotecan.

-

Quantify Belotecan and its metabolites by comparing their peak areas to that of the internal standard, Belotecan-d7 Hydrochloride.

-

Visualizing the In Vitro Experimental Workflow

In Vivo Metabolism Study in Animal Models

This protocol describes a typical approach for an in vivo metabolism study in a rodent model.

Materials:

-

Belotecan Hydrochloride

-

Belotecan-d7 Hydrochloride

-

Laboratory animals (e.g., Sprague-Dawley rats)

-

Vehicle for dosing (e.g., saline with 5% DMSO)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., heparinized tubes)

-

Homogenizer

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Dosing and Sample Collection:

-

Administer Belotecan Hydrochloride to the animals at a defined dose (e.g., intravenously or orally).

-

House the animals in metabolic cages to collect urine and feces at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24h post-dose) into heparinized tubes.

-

Separate plasma by centrifugation.

-

-

Sample Preparation (Plasma):

-

To a plasma sample, add an appropriate volume of Belotecan-d7 Hydrochloride solution as an internal standard.

-

Perform protein precipitation with a solvent like acetonitrile.

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples. Condition the SPE cartridge, load the sample, wash, and elute the analytes.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

-

Sample Preparation (Urine and Feces):

-

For urine, dilute with water, add the internal standard, and perform SPE.

-

For feces, homogenize with water, add the internal standard, and perform a liquid-liquid or solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Analyze the prepared samples using the LC-MS/MS method described in the in vitro protocol.

-

Identify metabolites by comparing fragmentation patterns with the parent drug and by accurate mass measurements.

-

Quantify Belotecan and its metabolites using the internal standard.

-

Visualizing the In Vivo Experimental Workflow

References

- 1. Belotecan - Wikipedia [en.wikipedia.org]

- 2. Metabolism of irinotecan (CPT-11) by human hepatic microsomes: participation of cytochrome P-450 3A and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impaired irinotecan biotransformation in hepatic microsomal fractions from patients with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, toxicities, and tissue concentrations of belotecan sprayed by rotational intraperitoneal pressurized aerosol chemotherapy in a pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpras.com [ijpras.com]

A Technical Guide to Belotecan-d7 Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Belotecan-d7 Hydrochloride, a deuterated analog of the topoisomerase I inhibitor Belotecan, for research purposes. This document details available suppliers, key technical data, its mechanism of action, and established experimental protocols.

Sourcing and Technical Data of Belotecan-d7 Hydrochloride

For research applications, Belotecan-d7 Hydrochloride can be procured from various specialized chemical suppliers. The following table summarizes the key quantitative data for Belotecan-d7 Hydrochloride available from prominent vendors.

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Price (USD) |

| MedChemExpress | HY-13566AS | 99.90% | C₂₅H₂₁D₇ClN₃O₄ | 477.0 | $470.00 (1 mg) |

| LGC Standards | TRC-B131302 | Not specified | C₂₅H₂₁D₇ClN₃O₄ | 477.0 | Price on request |

| ARTIS STANDARDS | ISD0460 | >95% | C₂₅H₂₁D₇ClN₃O₄ | Not specified | Price on request |

| Pharmaffiliates | PA STI 010140 | Not specified | C₂₅H₂₁D₇ClN₃O₄ | 477.0 | Price on request |

| Fisher Scientific | NC1708873 | Not specified | C₂₅H₂₁D₇ClN₃O₄ | 477.0 | Price on request |

Storage and Stability: Belotecan-d7 Hydrochloride should be stored at -20°C for long-term stability.

Mechanism of Action: Topoisomerase I Inhibition and DNA Damage

Belotecan is a semi-synthetic camptothecin analog that functions as a potent inhibitor of DNA topoisomerase I[1]. Topoisomerase I is a crucial nuclear enzyme responsible for relaxing torsional stress in DNA during replication and transcription by introducing transient single-strand breaks[1].

The mechanism of action of Belotecan involves the stabilization of the covalent complex formed between topoisomerase I and DNA. By binding to this complex, Belotecan prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of a double-strand break, a highly cytotoxic lesion that triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death)[2].

The following diagram illustrates the signaling pathway initiated by Belotecan-induced DNA damage.

Experimental Protocols for In Vitro Research

This section provides detailed methodologies for key experiments to assess the biological activity of Belotecan-d7 Hydrochloride in cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., human colon cancer cell lines WiDr, H630, Colo320; or others as per research focus)

-

Complete cell culture medium

-

Belotecan-d7 Hydrochloride stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of Belotecan-d7 Hydrochloride in culture medium. Based on studies with similar topoisomerase inhibitors, a starting concentration range of 0.1 nM to 100 µM is recommended for initial dose-response experiments[3][4]. Replace the medium in each well with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-